Superior Isoform Potency and Selectivity Profile Compared to BN82002
NSC 663284 demonstrates markedly higher potency against Cdc25 isoforms compared to the pan-Cdc25 inhibitor BN82002. NSC 663284 inhibits Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29 nM, 95 nM, and 89 nM, respectively, while BN82002 exhibits IC50 values of 2.4 µM, 3.9 µM, and 5.4 µM for the same targets [1][2]. This represents an approximate 83-fold, 41-fold, and 61-fold greater potency, respectively, for NSC 663284. Both compounds are reported as irreversible inhibitors, but the quantitative potency difference is substantial. NSC 663284 also demonstrates >20-fold and >450-fold selectivity over VHR and PTP1B phosphatases, whereas BN82002 displays approximately 20-fold selectivity over CD45 .
| Evidence Dimension | Potency against Cdc25A, Cdc25B2, Cdc25C |
|---|---|
| Target Compound Data | Ki = 29 nM (Cdc25A), 95 nM (Cdc25B2), 89 nM (Cdc25C) |
| Comparator Or Baseline | BN82002: IC50 = 2.4 µM (Cdc25A), 3.9 µM (Cdc25B2), 5.4 µM (Cdc25C) |
| Quantified Difference | ~83-fold, 41-fold, 61-fold more potent (NSC 663284) |
| Conditions | In vitro enzymatic assays using recombinant human Cdc25 isoforms |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing off-target effects and improving signal-to-noise ratios in experimental readouts.
- [1] MedChemExpress. NSC 663284 (DA-3003-1) Product Datasheet. Cat. No.: HY-100034. View Source
- [2] MedChemExpress. BN82002 hydrochloride Product Datasheet. Cat. No.: HY-112776A. View Source
